molecular formula C13H14N2O2S B11695783 2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one

2-Imino-5-(2-propoxy-benzylidene)-thiazolidin-4-one

Cat. No.: B11695783
M. Wt: 262.33 g/mol
InChI Key: SKNGXLGGFGGGLV-FLIBITNWSA-N
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Description

(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one typically involves the reaction of 2-propoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using chloroacetic acid to yield the desired thiazolidinone compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

(5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-2-Imino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazolidin-4-one apart from similar compounds is its unique imine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

(5Z)-2-amino-5-[(2-propoxyphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C13H14N2O2S/c1-2-7-17-10-6-4-3-5-9(10)8-11-12(16)15-13(14)18-11/h3-6,8H,2,7H2,1H3,(H2,14,15,16)/b11-8-

InChI Key

SKNGXLGGFGGGLV-FLIBITNWSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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